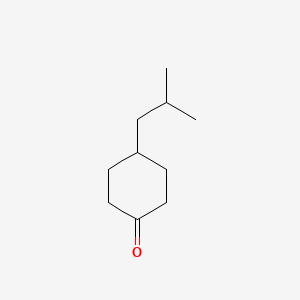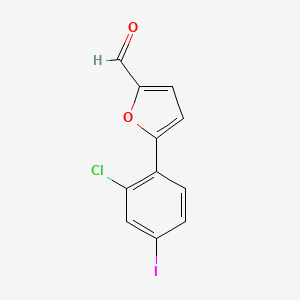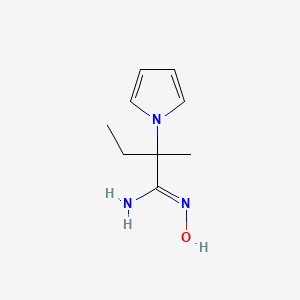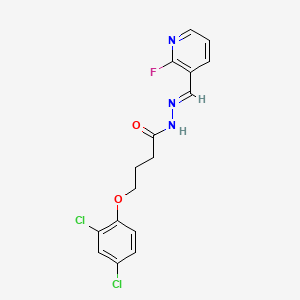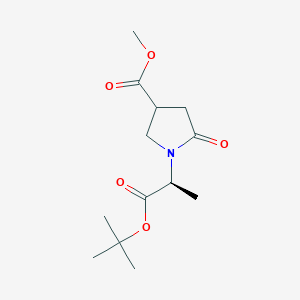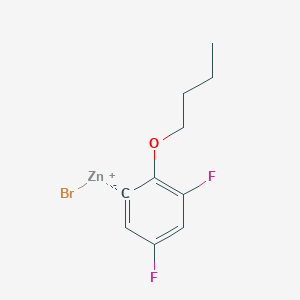
2-Bromo-3-chlorobenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-chlorobenzenethiol is an organosulfur compound with the molecular formula C6H4BrClS It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and chlorine atoms at the second and third positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chlorobenzenethiol can be achieved through several methods. One common approach involves the halogenation of benzenethiol. The process typically includes the following steps:
Halogenation of Benzenethiol: Benzenethiol is first treated with bromine to introduce the bromine atom at the desired position. This reaction is usually carried out in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure selective substitution at the third position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2-Bromo-3-chlorobenzenethiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: The compound can be reduced to the corresponding benzene derivative by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide in aqueous or organic solvents is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is often employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzenethiols with various functional groups.
Oxidation: Disulfides or sulfonic acids.
Reduction: Dehalogenated benzene derivatives.
科学的研究の応用
2-Bromo-3-chlorobenzenethiol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functionalized materials, including polymers and nanomaterials, due to its ability to introduce halogen and thiol functionalities.
Biological Studies: It is employed in the study of enzyme inhibition and protein modification, as the thiol group can form covalent bonds with cysteine residues in proteins.
Medicinal Chemistry: Research into its potential as an antimicrobial or anticancer agent is ongoing, leveraging its unique chemical properties.
作用機序
The mechanism of action of 2-Bromo-3-chlorobenzenethiol involves its interaction with biological molecules through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or modification of protein function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-chlorobenzenethiol
- 2-Bromo-5-chlorobenzenethiol
- 3-Bromo-4-chlorobenzenethiol
Comparison
2-Bromo-3-chlorobenzenethiol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different selectivity in nucleophilic substitution reactions and varying degrees of reactivity in oxidation and reduction processes.
特性
分子式 |
C6H4BrClS |
|---|---|
分子量 |
223.52 g/mol |
IUPAC名 |
2-bromo-3-chlorobenzenethiol |
InChI |
InChI=1S/C6H4BrClS/c7-6-4(8)2-1-3-5(6)9/h1-3,9H |
InChIキー |
OZMWMQJLCQKQLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Br)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


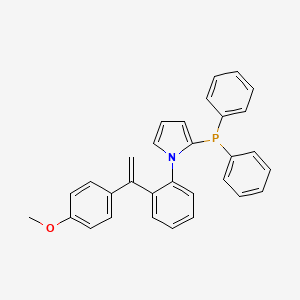
![2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B14884946.png)

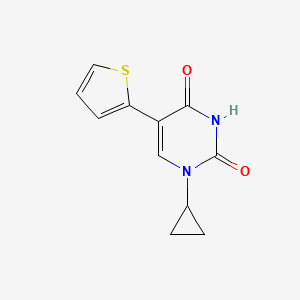
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
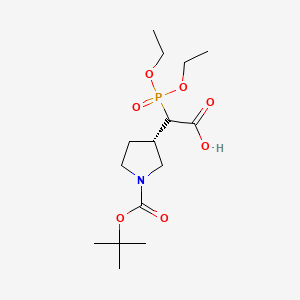
![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)
